![molecular formula C18H9BrClF3N4 B3012237 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 338953-44-9](/img/structure/B3012237.png)
3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound "3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities and potential use in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has been extensively studied for its pharmacological properties.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclization of hydrazones derived from aldehydes. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines was accomplished using oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be confirmed using techniques such as single-crystal X-ray analysis, as was done for some of the synthesized compounds in the provided papers . The presence of halogen functionalities, such as bromine and chlorine, on the pyrimidine nucleus is a common feature that can be exploited for further chemical modifications.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including ring rearrangements like the Dimroth rearrangement . They can also participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, which are useful for introducing different substituents onto the pyrimidine ring . These reactions can be used to diversify the chemical structure and potentially modify the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the substituents attached to the core structure. For instance, the stability of these compounds can be influenced by the substitution pattern on the pyrimidine ring, with C-5-substituted analogues being more stable than their unsubstituted counterparts . The antimicrobial activity of some derivatives has been evaluated, showing variable and modest activities against different strains of bacteria and fungi . Additionally, the crystal structure and biological activity of a related compound were studied, revealing moderate anticancer activity .
Scientific Research Applications
Preparation and Potential as Antiasthma Agents :
- Triazolo[1,5-c]pyrimidines, which share a structural similarity with the compound , have been found to be active as mediator release inhibitors, indicating potential utility in treating asthma (Medwid et al., 1990).
Synthesis and Electrophilic Substitutions :
- A series of pyrazolo[1,5-c]pyrimidines and their derivatives were synthesized, indicating the compound's potential as a versatile synthetic intermediate for various chemical transformations (Atta, 2011).
Crystal Structure and Anticancer Activity :
- The crystal structure of a derivative of the compound was synthesized and analyzed, revealing moderate anticancer activity, suggesting its potential in cancer research (Lu Jiu-fu et al., 2015).
Antibacterial Properties :
- Pyrazolo[3,4-b]pyridine-based heterocycles, related to the compound , have been synthesized and evaluated for their antibacterial properties, showing potential in the development of new antibacterial agents (Abdel‐Latif et al., 2019).
Synthesis and Diversification for Medicinal Chemistry :
- The compound's derivatives have been used for the synthesis of novel polyheterocyclic ring systems, which are important in medicinal chemistry for the development of new drugs (Tang et al., 2014).
Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Compounds :
- The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been explored, which is significant for creating new compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).
Future Directions
Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward thereverse transcriptase enzyme . This enzyme is crucial in the replication of retroviruses, making it a significant target in antiretroviral therapies.
Mode of Action
It’s known that molecules with a -cf3 group can enhance drug potency bylowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound is likely involved in theSuzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
anti-cancer properties . For instance, certain compounds were found to have remarkable anticancer activity on HT-29 colon cancer cell lines .
Action Environment
It’s worth noting that the stability of organoboron reagents used in the suzuki–miyaura coupling reaction contributes to the success of the reaction . Therefore, the stability of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
3-bromo-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrClF3N4/c19-14-16(10-4-2-1-3-5-10)26-27-9-11(7-25-17(14)27)15-13(20)6-12(8-24-15)18(21,22)23/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUFDBJHMDOITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2Br)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine |
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